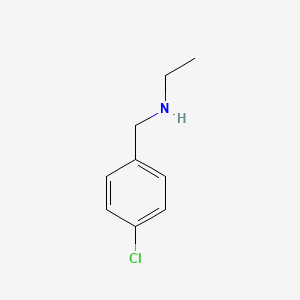

N-Ethyl-4-chlorobenzylamine

Descripción general

Descripción

N-Ethyl-4-chlorobenzylamine: is an organic compound with the molecular formula C₉H₁₂ClN. It is a derivative of benzylamine, where the benzyl group is substituted with an ethyl group and a chlorine atom at the para position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of 4-chlorobenzyl chloride with ethylamine.

Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production often employs the nucleophilic substitution method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure optimal conversion rates .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-Ethyl-4-chlorobenzylamine can undergo oxidation reactions to form corresponding this compound oxides.

Reduction: It can be reduced to form this compound derivatives with different functional groups.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: this compound oxides.

Reduction: this compound derivatives.

Substitution: Various substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Ethyl-4-chlorobenzylamine has been investigated for its potential therapeutic applications, particularly as a pharmacological agent targeting specific receptors.

1.1. Adenosine A3 Receptor Agonists

Research indicates that compounds similar to this compound can act as adenosine A3 receptor agonists, which are significant in treating ischemic conditions. These agonists have shown promise in reducing myocardial ischemic injury during perioperative settings, potentially preventing heart-related complications such as myocardial infarction and congestive heart failure .

Key Findings:

- Mechanism: Activation of the A3 receptor may protect tissues during ischemia.

- Therapeutic Potential: Life-saving treatments for high-risk patients undergoing surgery.

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments, particularly for mild steel.

2.1. Case Study: Corrosion Inhibition in Hydrochloric Acid

A study investigated the use of 4-chlorobenzylamine derivatives, including this compound, as inhibitors for mild steel corrosion in hydrochloric acid media. The research demonstrated that these compounds could significantly reduce corrosion rates at various concentrations .

Data Table: Corrosion Inhibition Efficiency

| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 50 | 2.5 | 30 |

| 100 | 1.8 | 45 |

| 250 | 1.0 | 60 |

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.

3.1. Oxidative Coupling Reactions

Research has highlighted the role of benzylamines, including this compound, in metal-free oxidative coupling reactions to form imines. These reactions utilize organocatalysts and have applications in synthesizing pharmaceuticals and agrochemicals .

Key Findings:

- Catalysts Used: Salicylic acid derivatives were effective in facilitating the reaction.

- Yield Improvement: Enhanced yields of imines were observed under optimized conditions.

Mecanismo De Acción

The mechanism of action of N-Ethyl-4-chlorobenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to the desired biological effect. For instance, in the case of angiotensin receptor antagonists, it binds to the receptor and inhibits its activity, thereby regulating blood pressure.

Comparación Con Compuestos Similares

Benzylamine: A simpler analogue without the ethyl and chlorine substitutions.

N-Methyl-4-chlorobenzylamine: Similar structure but with a methyl group instead of an ethyl group.

N-Ethylbenzylamine: Lacks the chlorine substitution.

Uniqueness: N-Ethyl-4-chlorobenzylamine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl group influences its pharmacokinetic properties .

Actividad Biológica

N-Ethyl-4-chlorobenzylamine is an organic compound with significant biological activity, particularly in medicinal chemistry and agrochemical applications. Its structure features an ethyl group and a chlorine atom attached to a benzylamine backbone, which influences its chemical reactivity and pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

This compound can be synthesized from 4-chlorobenzaldehyde through reductive amination with ethylamine. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN |

| Molecular Weight | 173.65 g/mol |

| Boiling Point | 205 °C |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as receptors and enzymes. For instance, it has been studied for its role as an angiotensin receptor antagonist, which is crucial for regulating blood pressure. The binding affinity and inhibition of these receptors can lead to significant pharmacological effects.

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various benzylamine derivatives, this compound showed promising results against cancer cell lines. It was part of a series tested on the NCI 60-cell line panel, where it exhibited over 50% growth inhibition in several lines, particularly those associated with glioblastoma .

- Dengue Virus Inhibition : Another study demonstrated that derivatives of this compound displayed potent inhibitory effects against the dengue virus (DENV), particularly targeting the NS4B protein. This suggests potential use in antiviral therapies .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound can confer neuroprotective benefits by modulating apoptotic pathways and enhancing cell viability in neuronal models .

Comparative Analysis with Similar Compounds

This compound's activity can be contrasted with other related compounds:

| Compound | Biological Activity |

|---|---|

| Benzylamine | Basic amine; limited biological activity |

| N-Methyl-4-chlorobenzylamine | Similar structure; lower receptor affinity |

| N-Ethylbenzylamine | Lacks chlorine; reduced reactivity |

The unique substitutions in this compound enhance its pharmacokinetic properties and biological efficacy compared to simpler analogs.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQGKMSNZGJKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342306 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-83-1 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.